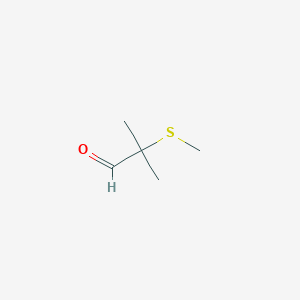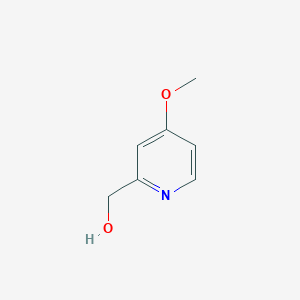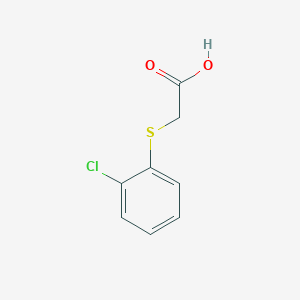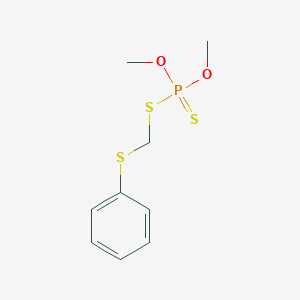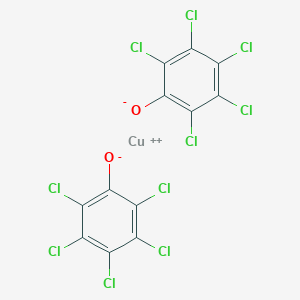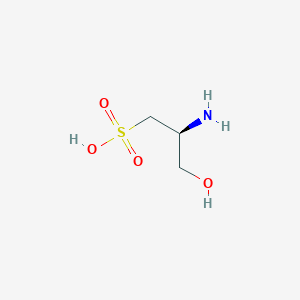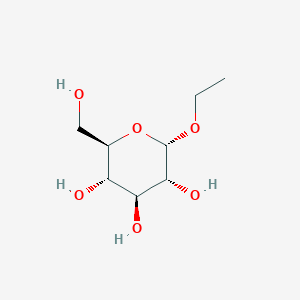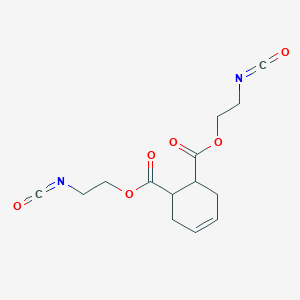
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester, also known as CDI, is a versatile chemical compound that is widely used in scientific research. CDI is a diisocyanate compound that is commonly used as a crosslinking agent in the synthesis of polymers and other materials.
Wirkmechanismus
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester acts as a crosslinking agent by reacting with functional groups on the polymer or material being synthesized. The isocyanate groups on 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester react with hydroxyl groups or amine groups on the polymer or material, forming urethane or urea linkages. The crosslinking reaction results in the formation of a three-dimensional network structure, which imparts the desired properties to the material.
Biochemische Und Physiologische Effekte
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has no known biochemical or physiological effects on humans or animals. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a potent irritant and sensitizer, and can cause skin and respiratory irritation in humans. Therefore, proper safety precautions should be taken when handling 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester.
Vorteile Und Einschränkungen Für Laborexperimente
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several advantages as a crosslinking agent for lab experiments. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is a highly reactive compound that can crosslink a wide range of functional groups, making it a versatile crosslinking agent. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is soluble in a variety of organic solvents, making it easy to handle and use in lab experiments. However, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also a potent irritant and sensitizer, and can be hazardous to handle. Therefore, proper safety precautions should be taken when using 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in lab experiments.
Zukünftige Richtungen
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester has several potential future directions in scientific research. One potential future direction is the development of new 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester-based materials with improved properties, such as increased strength, durability, and biocompatibility. Another potential future direction is the use of 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester in the synthesis of new types of polymers and materials, such as shape-memory polymers and self-healing materials. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester may have potential applications in the field of drug delivery, as a crosslinking agent for the synthesis of drug-loaded nanoparticles.
Synthesemethoden
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is synthesized by the reaction of 4-cyclohexene-1,2-dicarboxylic acid with 2-isocyanatoethanol. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under an inert atmosphere, such as nitrogen. The resulting 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester product is a white crystalline solid that is soluble in a variety of organic solvents.
Wissenschaftliche Forschungsanwendungen
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is widely used in scientific research as a crosslinking agent for the synthesis of polymers and other materials. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is commonly used in the synthesis of polyurethanes, which are widely used in the manufacturing of foams, coatings, and adhesives. 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is also used in the synthesis of other polymers, such as polyamides and polyesters. Additionally, 4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester is used in the synthesis of other materials, such as dendrimers and nanoparticles.
Eigenschaften
CAS-Nummer |
15481-65-9 |
|---|---|
Produktname |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Molekularformel |
C14H16N2O6 |
Molekulargewicht |
308.29 g/mol |
IUPAC-Name |
bis(2-isocyanatoethyl) cyclohex-4-ene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H16N2O6/c17-9-15-5-7-21-13(19)11-3-1-2-4-12(11)14(20)22-8-6-16-10-18/h1-2,11-12H,3-8H2 |
InChI-Schlüssel |
AYEINBNWDXTVEE-UHFFFAOYSA-N |
SMILES |
C1C=CCC(C1C(=O)OCCN=C=O)C(=O)OCCN=C=O |
Kanonische SMILES |
C1CCC(=C(C1)C(=O)OCCC#[N+][O-])C(=O)OCCC#[N+][O-] |
Synonyme |
4-Cyclohexene-1,2-dicarboxylic acid bis(2-isocyanatoethyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



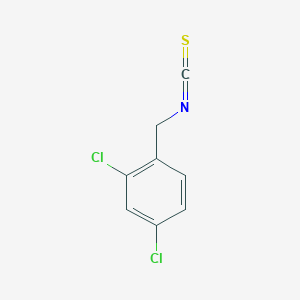
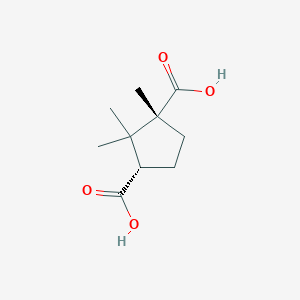
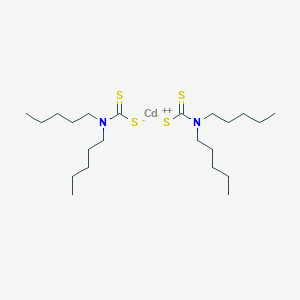
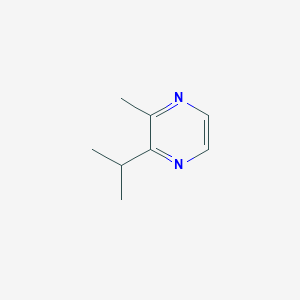
![[(4As,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicen-4a-yl]methyl acetate](/img/structure/B101771.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)

